molecular formula C8H11NO B2855884 (2-Amino-6-methylphenyl)methanol CAS No. 65658-16-4

(2-Amino-6-methylphenyl)methanol

Cat. No. B2855884
CAS RN: 65658-16-4
M. Wt: 137.182
InChI Key: LOIHCAGCQVZRTR-UHFFFAOYSA-N
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Patent
US06172065B2

Procedure details

To a solution of (2-amino-6-methyl-phenyl)-methanol (2.74 g, 20 mmol) and triethylamine (4.04 g, 40 mmol) in THF (150 mL), phosgene (12.5% solution in toluene, 17.42 g, 22 mrnol) was added dropwise at 0° C. Reaction mixture was allowed to warm to room temperature and stirred for 16 hours. Water (150 mL) was added under stirring, followed by EtOAc (2×100 mL). EtOAc extracts were washed with water and brine and dried over MgSO4. The product (buff solid) was crystallized from EtOAc:pet. ether mixture. (Yield: 2.37=73%); mp 222-226° C.; MS (CI): M+1=163.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
17.42 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][OH:10].C(N(CC)CC)C.[C:18](Cl)(Cl)=[O:19].O>C1COCC1.CCOC(C)=O>[CH3:8][C:4]1[C:3]2[CH2:9][O:10][C:18](=[O:19])[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)CO
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.42 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
under stirring
WASH
Type
WASH
Details
EtOAc extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product (buff solid) was crystallized from EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1=CC=CC=2NC(OCC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.